1-Phenanthren-9-YL-pentan-1-one
Description
1-Phenanthren-9-yl-pentan-1-one is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a pentanone chain (five-carbon ketone) attached to the 9-position of the phenanthrene moiety. Phenanthrene-based ketones are often studied for their electronic and steric properties, which influence applications in organic synthesis, materials science, and pharmaceuticals .
Properties
Molecular Formula |
C19H18O |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-phenanthren-9-ylpentan-1-one |
InChI |
InChI=1S/C19H18O/c1-2-3-12-19(20)18-13-14-8-4-5-9-15(14)16-10-6-7-11-17(16)18/h4-11,13H,2-3,12H2,1H3 |
InChI Key |
NNYBKFSZKHYHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenanthren-9-YL-pentan-1-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of phenanthrene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for maximum yield, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenanthren-9-YL-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents such as chromic acid.
Reduction: Reduction of the ketone group can yield 1-phenanthren-9-YL-pentanol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring, such as halogenation with bromine to form 9-bromo-1-phenanthren-9-YL-pentan-1-one.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 1-Phenanthren-9-YL-pentanol.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
1-Phenanthren-9-YL-pentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of materials with specific optical or electronic properties, such as luminescent materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Phenanthren-9-YL-pentan-1-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenanthrene moiety may also contribute to the compound’s overall biological activity through its aromatic structure, which can interact with various molecular pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Chain Length : this compound has a longer aliphatic chain than 9-acetylphenanthrene or 1-(phenanthren-9-yl)propan-1-one, which may enhance lipophilicity and alter solubility in organic solvents .
- Functional Group Reactivity : Aldehydes (e.g., phenanthrene-9-carbaldehyde) are more reactive than ketones due to the electron-deficient carbonyl carbon, making them prone to nucleophilic addition . In contrast, ketones like 9-acetylphenanthrene exhibit stability in condensation and reduction reactions .
- Aromatic Core : Anthracene derivatives (e.g., (E)-3-(Anthracen-9-yl)-1-phenylprop-2-en-1-one) have a linear fused-ring system, whereas phenanthrene derivatives feature an angular arrangement. This difference influences π-π stacking interactions and electronic properties in materials applications .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points: Longer aliphatic chains (e.g., pentanone vs. acetyl) typically lower melting points due to reduced crystallinity. However, 9-acetylphenanthrene’s melting point (73–74°C) suggests moderate intermolecular forces .
- Density : 9-Acetylphenanthrene’s density (1.164 g/cm³) aligns with other PAH derivatives, while this compound’s lower predicted density (~1.12) reflects its extended alkyl chain .
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